molecular formula C7H7Br B010639 Benzyl-alpha,alpha-d2 bromide CAS No. 51271-29-5

Benzyl-alpha,alpha-d2 bromide

Cat. No.: B010639
CAS No.: 51271-29-5
M. Wt: 173.05 g/mol
InChI Key: AGEZXYOZHKGVCM-NCYHJHSESA-N
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Description

[Bromo(dideuterio)methyl]benzene: is a deuterated derivative of benzyl bromide, where the hydrogen atoms in the methyl group are replaced by deuterium atoms. This compound is often used in scientific research due to its unique isotopic properties, which can be useful in various analytical and synthetic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of [Bromo(dideuterio)methyl]benzene typically follows the same synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Nitration: Concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) are used to introduce a nitro group.

    Sulfonation: Fuming sulfuric acid (H₂SO₄) is used to introduce a sulfonic acid group.

    Halogenation: Bromine (Br₂) or chlorine (Cl₂) in the presence of a catalyst like iron(III) chloride (FeCl₃) or iron(III) bromide (FeBr₃).

Major Products:

    Nitrobenzene Derivatives: Formed from nitration reactions.

    Sulfonic Acid Derivatives: Formed from sulfonation reactions.

    Halogenated Benzene Derivatives: Formed from halogenation reactions.

Mechanism of Action

Electrophilic Aromatic Substitution:

Comparison with Similar Compounds

    Benzyl Bromide: Similar in structure but lacks deuterium atoms.

    [Bromo(dideuterio)methyl]toluene: Another deuterated derivative with a methyl group instead of a benzene ring.

Uniqueness:

Biological Activity

Benzyl-alpha,alpha-D2 bromide is a deuterated form of benzyl bromide, which is a compound of interest in organic chemistry and medicinal research. This article aims to explore its biological activity, including potential therapeutic applications, mechanisms of action, and relevant case studies.

This compound (CAS Number: 51271-29-5) is characterized by the presence of deuterium atoms at the alpha positions relative to the bromine atom. The synthesis typically involves the bromination of benzyl-alpha,alpha-D2 amine or similar precursors under controlled conditions to ensure high purity and yield .

Biological Activity Overview

This compound exhibits various biological activities that make it a candidate for further research in pharmacology. Its primary activities include:

  • Antimicrobial Properties : Some studies suggest that benzyl bromides can possess antimicrobial activity against various pathogens. The introduction of deuterium may enhance metabolic stability and alter pharmacokinetics, potentially increasing efficacy .
  • Anticancer Activity : Research on related compounds indicates that benzyl derivatives can exhibit anticancer properties. For instance, modifications in the benzyl structure have been shown to inhibit cancer cell proliferation and induce apoptosis in several cancer cell lines .
  • Neuroprotective Effects : Compounds with similar structures have been investigated for neuroprotective effects, which could be attributed to their ability to modulate neurotransmitter systems and reduce oxidative stress .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Benzyl bromides can act as enzyme inhibitors, affecting pathways critical for cell survival and proliferation. For example, they may inhibit kinases involved in cancer cell signaling pathways .
  • Modulation of Inflammatory Responses : Some studies indicate that benzyl compounds can modulate cytokine production, potentially reducing inflammation and associated tissue damage .

Case Studies

  • Anticancer Studies : A study evaluated the effects of benzyl derivatives on human cancer cell lines (A431 and A549). The results indicated significant inhibition of cell proliferation and migration, alongside increased apoptosis rates at specific concentrations . The study highlighted the potential for these compounds in dual-action therapies targeting both tumor cells and inflammatory responses.
  • Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of deuterated benzyl compounds against bacterial strains. The findings suggested enhanced activity compared to non-deuterated analogs, possibly due to altered interaction dynamics with microbial membranes .

Data Summary Table

Biological Activity Effect Observed Study Reference
AntimicrobialInhibition of bacterial growth
AnticancerReduced proliferation in cancer cells
NeuroprotectiveDecreased oxidative stress

Properties

IUPAC Name

[bromo(dideuterio)methyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Br/c8-6-7-4-2-1-3-5-7/h1-5H,6H2/i6D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGEZXYOZHKGVCM-NCYHJHSESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C1=CC=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70480951
Record name [Bromo(~2~H_2_)methyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70480951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51271-29-5
Record name [Bromo(~2~H_2_)methyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70480951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzyl bromide-α,α-d2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

4.65 g (10 mM) of compound 1a were treated, while stirring, with 40 ml of 2 N HBr in glacial acetic acid for 45 min. at 20° in the absence of moisture. The amino acid derivative dissolved with CO2 evolution. The reaction solution was added dropwise with vigorous stirring to 250 ml of absolute ether which resulted in the precipitation of 2HBr.H-Arg-pNA. The ethereal phase was sucked off, whereupon the solid phase was washed 4 times with portions of 100 ml of abs. ether in order to substantially remove benzyl bromide which had formed as a by-product as well as excess HBr and AcOH. The residue was dissolved in 50 ml of MeOH, the pH was adjusted to 4.5 by the addition of Et3N, and the solution was concentrated to dryness in vacuo at 30°. The resulting product was dissolved in 75 ml of MeOH and passed through a column of "Sephadex" LH-20 (cross-linked dextran gel) equilibrated with MeOH. From a fraction of the eluate there were obtained 4.18 g (91.6% of the theory) of amorphous compound 1b which was homogeneous in the SS as shown by TLC. Elementary analysis and calculation from the empirical formula C12H20N6O3Br2 gave the following values: C=31.15% (31.60%), H=4.35% (4.42%), N=18.84% (18.43%) and Br=34.81% (35.03%).
[Compound]
Name
compound 1a
Quantity
4.65 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step Two
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0 (± 1) mol
Type
solvent
Reaction Step Two
[Compound]
Name
amino acid
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0 (± 1) mol
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reactant
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0 (± 1) mol
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250 mL
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Synthesis routes and methods II

Procedure details

To a solution of 4-chloro-2-hydroxybenzamide (0.608 g, 3.54 mmol) in acetonitrile (50 ml) was added dried K2CO3 (1.71 g, 12.40 mmol) followed by benzyl bromide (0.63 ml, 5.32 mmol) and the resulting reaction mixture was refluxed at 80° C. for 16 h. After the completion of the reaction (TLC monitoring), water was added followed by extraction with EtOAc (3×100 ml). The combined organics was dried over anhydrous Na2SO4, filtered and concentrated. The residue was washed repeatedly with hexane to get rid of the excess of benzyl bromide resulting the desired product (0.75 g, 81%).
Quantity
0.608 g
Type
reactant
Reaction Step One
Name
Quantity
1.71 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0.63 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
81%

Synthesis routes and methods III

Procedure details

Dissolved in a 25% hydrogen bromide solution of acetic acid was 0.2 g of the 2-(4-benzyloxycarbonylpiperazino)-5,6-dihydro-6-ethyl-5-oxopyrido[4,3-d]pyrimidine-8-carbaldehyde obtained in Referential Example 20. The resulting mixture was stirred at room temperature for 1 hour. Hydrogen bromide, acetic acid and resulting benzyl bromide were distilled off under reduced pressure. After neutralizing the residue with a saturated aqueous solution of sodium carbonate, the mixture was extracted with chloroform and the chloroform layer was dried with anhydrous magnesium sulfate. Chloroform was distilled off under reduced pressure to obtain 0.13 g of light yellowish crystals (yield: 95%).
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
2-(4-benzyloxycarbonylpiperazino)-5,6-dihydro-6-ethyl-5-oxopyrido[4,3-d]pyrimidine-8-carbaldehyde
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0.2 g
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Synthesis routes and methods IV

Procedure details

(bbb) In an analogous manner to that described in Example 44(e), by alkylating tert-butyl (3RS,4RS)-3-hydroxy-4-(4-hydroxy-phenyl)-piperidine-1-carboxylate [Example 46(b)] with 2-(4-chloro-butoxy)-tetrahydro-2H-pyran there was obtained a mixture of tert-butyl (3RS,4RS)- and (3SR,4SR)-3-hydroxy-4-[4-[4-[(RS)-tetrahydropyran-2-yloxy]-butoxy]-phenyl]-piperidine-1-carboxylate, alkylation of which with 2-bromomethyl-naphthalene analogously to Example 1 10(g) gave a mixture of (3RS,4RS)- and (3SR,4SR)-3-(naphthalen-2-ylmethoxy)-4-[4-[4-[(RS)-tetrahydro-pyran-2-yloxy]-butoxy]-phenyl]-piperidine-1-carboxylate. Cleavage of the THP group with hydrogen chloride in methanol analogously to Example 53(c) yielded tert-butyl (3RS,4RS)-4-[4-(4-hydroxy-butoxy)-phenyl]-3-(naphthalen-2-ylmethoxy)-piperidine1-carboxylate, alkylation of which with benzyl bromide analogously to Example 1(g) gave tert-butyl (3RS,4RS)-4-[4-(4-benzyloxy-butoxy)-phenyl]-3-(naphthalen-2-ylmethoxy)-piperidine-1-carboxylate as a colourless oil; MS: 613 (M+NH4)+.
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[Compound]
Name
tert-butyl (3RS,4RS)- and (3SR,4SR)-3-hydroxy-4-[4-[4-[(RS)-tetrahydropyran-2-yloxy]-butoxy]-phenyl]-piperidine-1-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
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reactant
Reaction Step Four
[Compound]
Name
(3RS,4RS)- and (3SR,4SR)-3-(naphthalen-2-ylmethoxy)-4-[4-[4-[(RS)-tetrahydro-pyran-2-yloxy]-butoxy]-phenyl]-piperidine-1-carboxylate
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0 (± 1) mol
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Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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